(E)-6-Methyl-3-undecene
Description
Contextualizing Unsaturated Hydrocarbons in Advanced Organic Chemistry Research
Unsaturated hydrocarbons, characterized by the presence of at least one carbon-carbon double or triple bond, are fundamental building blocks in organic synthesis and are central to numerous industrial processes. nih.govoit.edurothamsted.ac.ukebi.ac.uk Unlike their saturated counterparts, the presence of π-bonds in alkenes and alkynes makes them more reactive, primarily undergoing addition reactions. nih.gov This reactivity is harnessed to construct a diverse array of functional groups and molecular architectures. acs.org
In the realm of advanced organic chemistry, research is increasingly focused on developing selective and efficient methods for the functionalization of unsaturated hydrocarbons. acs.org Modern synthetic strategies often employ metal catalysts to achieve high levels of control over reaction outcomes, enabling the construction of complex molecules with high precision. acs.org The development of "green" chemistry approaches, utilizing environmentally benign oxidants like molecular oxygen, is also a significant area of investigation. acs.org The versatility of unsaturated hydrocarbons makes them indispensable in the synthesis of polymers, pharmaceuticals, and fine chemicals. oit.eduontosight.ai
Importance of Alkenes with Defined Stereochemistry in Synthetic and Mechanistic Investigations
The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in its physical and chemical properties. In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, designated as (E) and (Z) configurations based on the Cahn-Ingold-Prelog priority rules. ontosight.airesearchgate.net This defined stereochemistry is crucial in synthetic and mechanistic investigations for several reasons.
Firstly, the stereochemistry of an alkene can profoundly influence the stereochemical outcome of a reaction. scispace.comresearchgate.net Stereoselective reactions, which favor the formation of one stereoisomer over another, are fundamental to modern organic synthesis, particularly in the preparation of chiral molecules like pharmaceuticals. rsc.org The geometry of the starting alkene can dictate the approach of a reagent, leading to the formation of specific stereoisomers in the product. ontosight.ai
Secondly, understanding the stereochemical course of a reaction provides valuable insights into its mechanism. ontosight.airsc.org For instance, whether a reaction proceeds via a syn- or anti-addition pathway can be determined by analyzing the stereochemistry of the product formed from a specific alkene isomer. researchgate.net This information is vital for optimizing reaction conditions and designing new synthetic methodologies. The synthesis of chiral, β-branched esters from allylic amines is one example where the stereochemistry of the starting material directs the outcome of the rhodium-catalyzed reaction. rsc.org
Current Research Landscape Pertaining to Branched Undecene Derivatives
Branched undecene derivatives, such as (E)-6-Methyl-3-undecene, are a subject of growing interest in various research fields. Their unique structures, combining a long hydrocarbon chain with branching and specific double bond geometry, lead to a range of interesting properties and applications.
One area of active research is the stereoselective synthesis of these complex molecules. For instance, the synthesis of (Z)-6-methyl-5-undecene has been achieved through the stereoselective epoxidation of an allylic alcohol, followed by a series of transformations. scispace.comrsc.org Such synthetic efforts are crucial for accessing specific isomers for further study and application. The development of catalytic methods for the asymmetric synthesis of chiral branched alkenes is a significant focus, enabling the production of enantiomerically enriched compounds. nih.govscispace.com
Beyond their synthesis, branched undecene derivatives are being investigated for their role as volatile organic compounds (VOCs) and semiochemicals. evitachem.com this compound itself is studied for its properties as a VOC in environmental science and chemistry. evitachem.com Closely related compounds have been identified as components of insect pheromones, playing a crucial role in chemical communication. researchgate.net This has implications for integrated pest management strategies, where synthetic pheromones can be used for monitoring and controlling insect populations. researchgate.net
Furthermore, the physical and chemical properties of branched alkenes are relevant to the fuel and lubricant industries. The degree of branching and the position of the double bond can influence properties like cracking reactivity and lubricity. ontosight.aiacs.org Research into the behavior of branched alkenes under various conditions helps in the development of improved fuel formulations and high-performance lubricants. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
74630-52-7 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-6-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h6,8,12H,4-5,7,9-11H2,1-3H3/b8-6+ |
InChI Key |
FNOWVXUGKSLBON-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCCC(C)C/C=C/CC |
Canonical SMILES |
CCCCCC(C)CC=CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 6 Methyl 3 Undecene and Analogous Branched Alkenes
Stereoselective Alkene Synthesis via Targeted Reaction Pathways
Targeted reaction pathways are crucial for constructing specific alkene geometries. These strategies often rely on well-understood reaction mechanisms that dictate the spatial arrangement of substituents around the newly formed double bond.
Wittig-Type Methodologies for Targeted E-Alkenes
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes by reacting them with a phosphorus ylide, known as a Wittig reagent. wikipedia.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. While unstabilized ylides (with alkyl substituents) typically yield (Z)-alkenes with high selectivity, stabilized ylides (with electron-withdrawing groups like esters or ketones) favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
For the synthesis of (E)-alkenes from non-stabilized ylides, such as those required for alkyl chains like in (E)-6-Methyl-3-undecene, the Schlosser modification of the Wittig reaction is employed. wikipedia.orglibretexts.org This protocol, first reported in 1966, allows for the selective synthesis of E-alkenes. synarchive.comthieme.com The key to the Schlosser modification is the treatment of the intermediate betaine (B1666868) with a strong base, like phenyllithium, at low temperatures. wikipedia.orglibretexts.org This deprotonates the betaine to form a β-oxido phosphonium (B103445) ylide. Subsequent protonation and elimination steps lead to the preferential formation of the more thermodynamically stable E-alkene, often with selectivities exceeding 98:1. thieme.comorganic-chemistry.org
| Reaction Type | Ylide Type | Typical Major Product | Key Features |
|---|---|---|---|
| Standard Wittig | Unstabilized (e.g., R=alkyl) | (Z)-Alkene | Reaction proceeds via an erythro betaine intermediate. wikipedia.org |
| Standard Wittig | Stabilized (e.g., R=ester, ketone) | (E)-Alkene | The stabilized ylide is less reactive, allowing for thermodynamic control. wikipedia.org |
| Schlosser Modification | Unstabilized (e.g., R=alkyl) | (E)-Alkene | Involves deprotonation/protonation of the betaine intermediate to favor the threo form, which eliminates to the E-alkene. libretexts.orgsynarchive.comthieme.com |
Hydroboration-Oxidation Approaches for Configurational Control
While hydroboration-oxidation of alkenes is a classic method for producing alcohols, the hydroboration of alkynes provides a powerful route to stereodefined vinylboranes, which are key intermediates in the synthesis of E-alkenes. wikipedia.orgmasterorganicchemistry.comnih.gov This two-step sequence involves the syn-addition of a borane (B79455) across a triple bond, followed by a subsequent reaction, typically a cross-coupling, to form the target alkene. wikipedia.orgchemistrysteps.com
The hydroboration of a terminal alkyne with a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), leads to the formation of an (E)-vinylborane with high regioselectivity. researchgate.net This intermediate can then be used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate alkyl or aryl halide. wikipedia.orgorganic-chemistry.orgharvard.edu The Suzuki coupling proceeds with complete retention of the double bond geometry, ensuring that the (E)-configuration of the vinylborane (B8500763) is transferred to the final product. nih.govresearchgate.netlibretexts.org This hydroboration-coupling strategy offers a reliable method for constructing E-disubstituted and trisubstituted alkenes. researchgate.net
| Borane Reagent | Structure | Key Application/Selectivity |
|---|---|---|
| Borane-THF (BH₃·THF) | BH₃·THF | Can add multiple times; less selective for mono-hydroboration of alkynes. masterorganicchemistry.com |
| Disiamylborane | (Sia)₂BH | Bulky reagent that prevents double addition to alkynes, yielding vinylboranes. wikipedia.org |
| 9-BBN (9-Borabicyclo[3.3.1]nonane) | C₈H₁₅B | Excellent regioselectivity for terminal alkynes, leading to (E)-vinylboranes. researchgate.net |
| Pinacolborane | C₆H₁₃BO₂ | Used to prepare vinylboronic esters, which are stable and effective in Suzuki couplings. researchgate.net |
Regio- and Stereoselective Beta-Elimination Strategies
Beta-elimination reactions, particularly the E2 mechanism, provide a stereospecific route to alkenes. chemistrysteps.comlibretexts.org The stereochemical outcome is dictated by the geometry of the transition state, which requires an anti-periplanar arrangement of the departing proton and leaving group. chemistrysteps.com This strict geometric constraint means that the stereochemistry of the starting material directly controls the E/Z geometry of the resulting alkene. libretexts.org
To synthesize an (E)-alkene selectively, one must start with the correct diastereomer of the substrate. For example, the elimination from an (R,S) or (S,R) diastereomer (an erythro isomer) will lead to the (E)-alkene, whereas the elimination from an (R,R) or (S,S) diastereomer (a threo isomer) will yield the (Z)-alkene. In addition to stereospecificity, regioselectivity can also be controlled. According to Zaitsev's rule, when multiple β-hydrogens are available for elimination, the reaction typically favors the formation of the more substituted, and thus more thermodynamically stable, alkene, which is often the E-isomer. chemistrysteps.com However, the anti-periplanar requirement is the overriding factor in stereospecific E2 reactions. chemistrysteps.comutdallas.edu
| Substrate Diastereomer | Required Conformation for Elimination | Alkene Product |
|---|---|---|
| Erythro (e.g., R,S) | Staggered anti-periplanar | (E)-Alkene |
| Threo (e.g., R,R) | Staggered anti-periplanar | (Z)-Alkene |
Cross-Coupling Reactions for Alkenyl Systems
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, including those that constitute an alkene. wikipedia.org The Negishi and Suzuki-Miyaura couplings are particularly prominent for the stereoselective synthesis of complex alkenes. wikipedia.orgnih.gov
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing trisubstituted alkenes with excellent regio- and stereoselectivity and demonstrates high functional group tolerance. nih.govnih.gov
The Suzuki-Miyaura coupling, as mentioned previously, pairs an organoboron compound (like a vinylboronic acid or ester) with a halide. wikipedia.orgorganic-chemistry.org A key advantage is the stereochemical retention of the double bond from both the vinylboron reagent and the vinyl halide, if applicable. wikipedia.orgharvard.edu This allows for the precise construction of dienes and polyenes with defined geometry. nih.gov Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with the transmetalation and reductive elimination steps generally proceeding with retention of configuration. libretexts.org
| Reaction | Organometallic Reagent | Electrophile | Key Advantages for E-Alkene Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron (e.g., vinylboronic acid/ester) | Organic Halide/Triflate | High stability of reagents; proceeds with retention of stereochemistry. nih.govwikipedia.org |
| Negishi Coupling | Organozinc | Organic Halide/Triflate | High reactivity and functional group tolerance; excellent for complex fragments. wikipedia.orgnih.gov |
Synthesis Utilizing Allylic Alcohol and Epoxide Intermediates
Multi-step synthetic sequences that proceed through chiral intermediates like allylic alcohols and epoxides offer another layer of control for constructing complex molecules with defined stereochemistry.
Stereoselective Epoxidation and Subsequent Functionalization
The Sharpless asymmetric epoxidation is a renowned method for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgorganic-chemistry.org The reaction utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. wikipedia.org The choice of the L-(+)-DET or D-(-)-DET ligand dictates which face of the alkene is epoxidized, allowing for predictable and high enantioselectivity. libretexts.org
These chiral epoxy alcohol building blocks are versatile intermediates. nih.gov For alkene synthesis, the epoxide can be opened, and the resulting diol can be further manipulated. For instance, a common strategy involves the stereospecific ring-opening of the epoxide followed by functional group manipulation of the resulting diol. This can set up a subsequent stereospecific elimination reaction to form the desired (E)- or (Z)-alkene. The initial epoxidation step effectively establishes a key stereocenter that guides the formation of the final alkene geometry. Recent developments have also introduced other catalysts, such as titanium salalen complexes, which can provide highly syn-selective epoxidation of chiral allylic alcohols, complementing the often anti-selective nature of the Sharpless epoxidation. nih.govd-nb.info
| Method | Catalyst/Reagent | Chiral Ligand | Typical Selectivity |
|---|---|---|---|
| Sharpless Epoxidation | Ti(OⁱPr)₄ / t-BuOOH | (+)-DET or (-)-DET | Highly enantioselective; face selectivity depends on tartrate chirality. wikipedia.orglibretexts.org |
| Vanadium-Catalyzed Epoxidation | Vanadyl acetylacetonate | None (substrate-directed) | Syn-diastereoselective due to coordination with the allylic alcohol. wikipedia.org |
| Titanium Salalen Catalyzed | Titanium Salalen Complex / H₂O₂ | Chiral Salalen Ligand | Highly syn-diastereoselective for terminal allylic alcohols. nih.govd-nb.info |
Conversion of Vicinal Diols to Specific Alkene Isomers
The stereospecific conversion of vicinal diols (1,2-diols) into alkenes represents a valuable strategy for the synthesis of specific alkene isomers, including (E)-alkenes. These methods are particularly powerful because vicinal diols can be prepared with high stereocontrol from alkenes through processes like syn-dihydroxylation using osmium tetroxide or potassium permanganate (B83412), or anti-dihydroxylation via epoxidation followed by ring-opening. chemistrysteps.comlibretexts.orgchemistrysteps.com This allows for a two-step sequence (alkene → diol → new alkene) where the stereochemistry of the final product is dictated by the choice of reagents in both steps.
One of the most effective methods for this transformation is the Corey-Winter olefination. In this reaction, a vicinal diol is first treated with thiocarbonyldiimidazole or a similar reagent to form a cyclic thiocarbonate. This intermediate is then heated in the presence of a trivalent phosphorus compound, such as trimethyl phosphite, which desulfurizes the thiocarbonate in a stereospecific syn-elimination to yield the alkene. The concerted nature of the final elimination step ensures that the stereochemical arrangement of the diol precursor dictates the geometry of the resulting double bond. For instance, a syn-diol will yield a Z-alkene, while an anti-diol will produce an E-alkene.
Another significant method is the Barton-Kellogg reaction, which involves the coupling of two carbonyl compounds to form a sterically hindered alkene. A key part of this pathway involves the formation of an episulfide intermediate from a 1,3,4-oxadiazolidine-2-thione, which is derived from the corresponding diol precursors. The episulfide then undergoes stereospecific extrusion of sulfur upon treatment with a phosphine (B1218219), yielding the desired alkene. The stereochemical integrity of the process allows for the controlled synthesis of either (E) or (Z) isomers.
These methods provide a robust toolbox for chemists to synthesize geometrically pure alkenes, where the stereochemistry is installed reliably from a well-defined diol precursor.
Alkenylalane and Alkenylborane Mediated Syntheses
Organometallic reagents derived from aluminum (alanes) and boron (boranes) are central to the stereocontrolled synthesis of substituted alkenes due to their predictable reactivity and high stereoselectivity.
Hydroalumination, the addition of an Al-H bond across a carbon-carbon triple bond, is a powerful method for the synthesis of alkenylaluminum compounds (alkenylalanes). wikipedia.org A key feature of this reaction, particularly when using diisobutylaluminium hydride (DIBAL-H), is its high stereoselectivity. The reaction typically proceeds via a syn or cis-addition of the Al-H bond across the alkyne. wikipedia.orgacs.orgresearchgate.net This concerted addition mechanism results in an alkenylalane where the aluminum and hydrogen atoms are on the same side of the newly formed double bond. wikipedia.org
For internal alkynes, this process directly leads to a disubstituted alkenylalane which, upon protonolysis (e.g., with water), yields an (E)-alkene with high isomeric purity. This retention of configuration from the alkenylalane intermediate to the final alkene product is a cornerstone of its synthetic utility. wikipedia.org To synthesize a target like this compound, one could envision starting with an appropriately substituted undecyne derivative and applying this methodology.
Recent advancements have introduced iron-catalyzed hydroalumination protocols that exhibit high efficiency, broad substrate scope, and excellent chemo- and regioselectivity under mild conditions. nih.govrsc.org These catalytic systems can overcome some limitations of uncatalyzed reactions, which may require harsher conditions and can suffer from poor selectivity. nih.govrsc.org
Table 1: Examples of Stereoselective Hydroalumination of Alkynes
| Alkyne Substrate | Reagent | Catalyst | Product Stereochemistry | Citation |
|---|---|---|---|---|
| Internal Alkynes | DIBAL-H | None | (E)-Alkene (via cis-addition) | wikipedia.org |
| Terminal Alkynes | DIBAL-H | None | (E)-Terminal Alkenylalane | wikipedia.orgacs.org |
| Aryl Alkyl Alkynes | DIBAL-H | Iron-based | High (E)-selectivity | nih.govrsc.org |
Alkenylboranes and their corresponding boronic acids or esters are exceptionally versatile intermediates in modern organic synthesis for creating stereodefined alkenes. A primary route to these compounds is the hydroboration of alkynes. The anti-Markovnikov hydroboration of terminal alkynes with borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or pinacolborane (HBpin) proceeds with high regio- and stereoselectivity to afford (E)-alkenylboron compounds. acs.orgorganic-chemistry.org
These (E)-alkenylboronic esters are stable and can be readily used in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.org In this reaction, the alkenylboronic ester is coupled with an organohalide in the presence of a palladium catalyst and a base. The coupling proceeds with complete retention of the double bond geometry. nih.gov This two-step sequence—hydroboration of a terminal alkyne followed by Suzuki-Miyaura coupling—provides a highly modular and reliable route to complex, stereodefined (E)-alkenes from simple precursors. organic-chemistry.orgnih.gov
For example, the synthesis of this compound could be achieved by the hydroboration of 1-heptyne (B1330384) to form (E)-hept-1-en-1-ylboronic ester, followed by a Suzuki-Miyaura coupling with 1-bromo-2-methylbutane. The versatility of this approach allows for the synthesis of a wide array of functionalized and branched alkenes with precise control over the (E) configuration. organic-chemistry.org
Table 2: Synthesis of (E)-Alkenes via Alkenylborane Intermediates
| Reaction Step | Substrates | Reagent/Catalyst | Intermediate/Product | Key Feature | Citation |
|---|---|---|---|---|---|
| Hydroboration | Terminal Alkyne + Pinacolborane | Borane adducts (e.g., H₃B·THF) | (E)-Alkenylboronic Ester | High regio- and stereoselectivity | organic-chemistry.org |
| Cross-Coupling | (E)-Alkenyl-9-BBN + Alkyl Halide | Ni-based catalyst | (E)-Alkene | Complete retention of stereochemistry | nih.gov |
| Cross-Coupling | Alkenylboronic Acid + Aryl Halide | Pd-based catalyst | (E)-Stilbene derivative | High yield and stereoretention | organic-chemistry.org |
Chiral Induction and Asymmetric Synthetic Approaches
While this compound itself is achiral, the principles of asymmetric synthesis are critical for producing chiral analogues or complex natural products containing similar branched alkene motifs. These approaches focus on creating stereogenic centers with high enantiomeric or diastereomeric purity.
Asymmetric catalysis is a cornerstone of modern synthesis, enabling the production of single enantiomers of chiral molecules from achiral starting materials. This is achieved by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. youtube.com In the context of branched alkenes, chiral catalysts can be employed in reactions that either form the alkene directly or create stereocenters adjacent to the double bond.
Examples of such transformations include:
Asymmetric Hydrogenation: Chiral transition-metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine ligands like BINAP) can selectively hydrogenate one face of a prochiral alkene, creating a chiral alkane.
Asymmetric Allylic Alkylation: Chiral palladium or iridium catalysts can be used to perform enantioselective substitution reactions on allylic substrates, creating chiral centers adjacent to a double bond with high selectivity. acs.org
Asymmetric Epoxidation and Dihydroxylation: Reactions like the Sharpless asymmetric epoxidation or dihydroxylation use chiral catalysts to convert alkenes into chiral epoxides or diols, which are versatile intermediates for further synthesis. youtube.comwikipedia.org
The effectiveness of these methods relies on the transfer of chirality from the catalyst to the substrate within a transient diastereomeric transition state. The development of dual-catalyst systems, where two distinct chiral catalysts synergistically activate the nucleophile and electrophile, has further expanded the ability to control stereoselectivity in complex transformations. acs.org
Table 3: Chiral Catalysts in Stereoselective Alkene-Related Reactions
| Reaction Type | Catalyst System | Substrate Type | Product Feature | Citation |
|---|---|---|---|---|
| Asymmetric Epoxidation | Titanium Tetraisopropoxide / DET | Allylic Alcohol | Chiral Epoxide | youtube.com |
| Asymmetric Dihydroxylation | OsO₄ / Chiral Ligand | Alkene | Chiral Vicinal Diol | wikipedia.org |
| Asymmetric Allylic Alkylation | Ir(I) / Chiral Ligand | Allylic Carbonate | Chiral Branched Alkene | acs.org |
Diastereoselective annulation and ring-forming reactions are powerful strategies for constructing cyclic molecules with multiple, well-defined stereocenters. nih.gov Although the target molecule, this compound, is acyclic, these reactions are highly relevant for synthesizing complex branched alkenes. The stereochemical control exerted during the formation of a cyclic precursor can be transferred to an acyclic product through subsequent ring-opening or cleavage reactions.
Key examples of such reactions include:
Diels-Alder Reaction: This [4+2] cycloaddition is renowned for its high degree of stereochemical control, allowing for the synthesis of cyclohexene (B86901) derivatives with multiple stereocenters set in a single step.
[3+2] Annulations: Phosphine-catalyzed [3+2] annulations between allenoates and activated alkenes can produce highly functionalized cyclopentenes with excellent diastereo- and enantioselectivity. researchgate.net
Cationic Polycyclizations: Electrophile-induced cyclization cascades can form complex polycyclic structures with remarkable stereocontrol, mimicking biosynthetic pathways. nih.gov
The rigid transition states characteristic of these reactions allow for the predictable formation of specific diastereomers. Once the cyclic scaffold is built, oxidative cleavage (e.g., ozonolysis) or other ring-opening methodologies can be used to unveil a complex acyclic carbon chain containing the desired stereocenters and alkene functionality. This "cyclic-to-acyclic" strategy leverages the inherent stereocontrol of ring-forming reactions to solve challenges in acyclic stereocontrol.
Strategies for Constructing Chiral Centers in Branched Alkene Scaffolds
The introduction of a chiral center in a branched alkene scaffold, such as the C6-methyl group in this compound, requires highly selective and efficient synthetic methods. Modern asymmetric catalysis offers a powerful toolkit for achieving this goal, primarily through enantioselective C-H functionalization and asymmetric allylic alkylation.
Catalytic Asymmetric C-H Functionalization
Directing group-assisted, transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the enantioselective functionalization of otherwise inert C-H bonds. nih.govnih.gov This approach allows for the introduction of chirality at a specific site within an aliphatic chain. While direct asymmetric C-H methylation of a simple undecene precursor remains a formidable challenge, analogous transformations on substrates bearing coordinating functional groups have been well-established. For instance, chiral transition metal complexes, particularly those of iridium and palladium, have been successfully employed for the enantioselective arylation and alkylation of C(sp³)–H bonds. nih.gov The general principle involves the use of a chiral ligand that creates a chiral environment around the metal center, leading to a stereoselective C-H insertion or functionalization. The challenge in applying this to simple hydrocarbons lies in the lack of a suitable directing group to position the catalyst for selective C-H activation at the desired carbon.
Asymmetric Allylic Alkylation
A more established and versatile approach for constructing chiral centers in branched alkenes is the transition-metal-catalyzed asymmetric allylic alkylation (AAA). nih.govnih.gov This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral metal complex. Iridium-catalyzed AAA has proven particularly effective for the formation of acyclic stereogenic centers with high branched regioselectivity. nih.gov For the synthesis of analogs of this compound, a strategy could involve the reaction of a trisubstituted allylic electrophile with a methyl nucleophile, or vice versa, in the presence of a chiral iridium catalyst. The success of this approach often depends on the nature of the substrates and the chiral ligand employed.
The following table summarizes representative examples of iridium-catalyzed asymmetric allylic alkylation for the construction of all-carbon quaternary and tertiary stereocenters in acyclic systems, which are analogous to the chiral center in this compound.
| Entry | Electrophile | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Trisubstituted allylic methyl carbonate (Aryl substituted) | Dimethyl malonate | [Ir(cod)Cl]₂ / Chiral Ligand | 93 | 97 | nih.gov |
| 2 | Adapalene-derived allylic methyl carbonate | Dimethyl malonate | [Ir(cod)Cl]₂ / Chiral Ligand | 77 | 96 | nih.gov |
| 3 | Phenethyl-substituted allylic carbonate | Dimethyl malonate | [Ir(cod)Cl]₂ / Chiral Ligand | - | 86 | nih.gov |
| 4 | Geranyl methyl carbonate | Dimethyl malonate | [Ir(cod)Cl]₂ / Chiral Ligand | - | 87 | nih.gov |
Chiral Auxiliary-Mediated Synthesis
Another powerful strategy for establishing chirality in branched alkanes involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, a chiral auxiliary can be attached to a carboxylic acid precursor, followed by a diastereoselective alkylation to introduce the methyl group at the desired position. Subsequent removal of the auxiliary would furnish the chiral branched hydrocarbon chain. This method has been successfully applied to the synthesis of various chiral methyl-branched hydrocarbons with high configurational purity. nih.gov
Radical and Organometallic Cyclization Reactions for Complex Undecene Skeletons
While this compound is an acyclic molecule, the principles of radical and organometallic cyclization are highly relevant for the synthesis of more complex, cyclic analogs or for constructing specific segments of the undecene skeleton through ring-opening strategies. These reactions offer powerful methods for forming carbon-carbon bonds and controlling stereochemistry in the construction of intricate molecular architectures.
Radical Cyclization Reactions
Radical cyclizations are versatile transformations that proceed through radical intermediates to form cyclic products. rsc.org These reactions are often initiated by the generation of a radical species, which then undergoes an intramolecular addition to a multiple bond. rsc.org Tandem or cascade radical cyclizations can rapidly build molecular complexity from simple acyclic precursors. nih.govnih.gov For instance, an appropriately substituted dodecenyl or undecenyl radical precursor could, in principle, undergo a series of cyclizations to form complex polycyclic structures. The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored. rsc.org
The following table presents examples of radical cascade cyclizations of acyclic precursors, illustrating the potential of this methodology for constructing complex cyclic skeletons.
| Entry | Acyclic Precursor | Reaction Conditions | Cyclic Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 11-iodo-2,7,11-trimethyldodec-6-en-5-one | Bu₃SnH, AIBN, benzene, reflux | Tricyclo[5.3.1.0]undecane derivatives | - | nih.gov |
| 2 | Bromoacetal-substituted diene | (TMS)₃SiH, Et₃B/O₂, PhSH | Ophiobolin skeleton | - | nih.gov |
| 3 | Acyclic 1,6-enyne | (TMS)₃SiH, AIBN, benzene, reflux | Substituted cyclopentane | - | nih.gov |
Organometallic Cyclization Reactions
Organometallic reagents and catalysts play a pivotal role in the cyclization of dienes and enynes to construct complex carbocyclic frameworks. researchgate.net Catalytic cyclization/hydrosilylation of dienes, for example, can produce functionalized cyclopentanes and cyclohexanes with high diastereoselectivity. researchgate.net These reactions often proceed through metallacyclic intermediates, with the stereochemical outcome being influenced by the catalyst and reaction conditions. Such strategies could be envisioned for the synthesis of cyclic undecene analogs by employing a diene precursor with the appropriate chain length.
Fundamental Stereochemical Investigations in Alkene Chemistry Pertinent to E 6 Methyl 3 Undecene
E/Z Designation and Configuration Analysis in Unsaturated Systems
The designation of alkene stereoisomers as E or Z provides an unambiguous method for describing the spatial arrangement of substituents around a carbon-carbon double bond, surmounting the limitations of the cis-trans notation, especially for tri- and tetrasubstituted alkenes. science-revision.co.ukdocbrown.info This system is founded on the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number. docbrown.infochemguide.co.uk
The CIP sequence rules are applied as follows:
Rule 1: Atoms with higher atomic numbers attached directly to the double-bond carbons are assigned higher priority. docbrown.info
Rule 2: If the directly attached atoms are identical, the process continues to the next atoms along the chain until a "first point of difference" is found. The substituent with the higher atomic number at this point receives higher priority. libretexts.org
Rule 3: Multiple bonds are treated as multiple single bonds to the same atom type. For example, a C=O is treated as a carbon singly bonded to two oxygens.
Once priorities are assigned to the two substituents on each carbon of the double bond, the configuration is determined. If the two higher-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning "together"). libretexts.orgcreative-chemistry.org.uk If they are on opposite sides, the isomer is designated E (from the German entgegen, meaning "opposite"). chemguide.co.uklibretexts.org
For the specific compound (E)-6-Methyl-3-undecene , the configuration is determined by analyzing the substituents on the C3 and C4 carbons of the double bond.
At Carbon-3 (C3): The attached groups are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H). Carbon (atomic number 6) has a higher priority than hydrogen (atomic number 1).
At Carbon-4 (C4): The attached groups are a (2-methylpentyl) group (-CH₂(CH₂)(CH(CH₃)CH₂CH₃)) and a hydrogen atom is implied if not drawn. However, the structure is 3-undecene, meaning the main chain passes through C3 and C4. The substituents are an ethyl group at C3 and a heptyl group at C4, with a methyl group at the 6-position of the undecene chain. Let's re-examine the structure: The double bond is between C3 and C4. The substituents at C3 are an ethyl group and the rest of the chain. The substituents at C4 are a hydrogen and the rest of the chain. This is incorrect. The structure is an undecene chain. The double bond is at position 3. Therefore, at C3, we have an ethyl group (-CH₂CH₃) and a hydrogen. At C4, we have the remainder of the chain, which is a (2-methylheptyl) group (-CH₂(CH(CH₃))(CH₂)₄CH₃), and a hydrogen.
Let's correct the analysis for This compound :
At Carbon-3 (C3): The attached groups are an ethyl group (-CH₂CH₃) and a hydrogen atom. The ethyl group has higher priority.
At Carbon-4 (C4): The attached groups are a (2-methylheptyl) group (-CH₂(CH(CH₃))C₅H₁₁) and a hydrogen atom. The (2-methylheptyl) group has higher priority.
Since the two higher-priority groups (the ethyl group at C3 and the (2-methylheptyl) group at C4) are on opposite sides of the double bond, the configuration is designated as E.
| Double Bond Carbon | Substituent 1 | Priority (Substituent 1) | Substituent 2 | Priority (Substituent 2) | Higher Priority Group |
|---|---|---|---|---|---|
| C3 | -CH₂CH₃ (Ethyl) | High | -H (Hydrogen) | Low | -CH₂CH₃ |
| C4 | -CH₂(CH(CH₃))(CH₂)₄CH₃ ((2-Methylheptyl) group) | High | -H (Hydrogen) | Low | -CH₂(CH(CH₃))(CH₂)₄CH₃ |
Influence of Alkene Stereochemistry on Reaction Pathways and Outcomes
The stereochemistry of an alkene, whether E or Z, significantly influences its chemical reactivity and the pathways of its reactions. studymind.co.uk The distinct three-dimensional arrangement of substituents affects the molecule's stability, the accessibility of the double bond to reagents, and the stereochemistry of the products.
Generally, E isomers are thermodynamically more stable than their corresponding Z isomers. This increased stability arises from reduced steric strain, as the larger substituent groups are positioned on opposite sides of the double bond, minimizing unfavorable steric interactions. ntu.edu.sg This difference in stability can affect the equilibrium position in reversible reactions and influence the relative rates of reactions where the transition state energies are sensitive to steric hindrance.
The spatial arrangement of atoms in E and Z isomers can dictate the stereochemical outcome of a reaction. For instance, in concerted reactions where multiple bonds are formed or broken simultaneously, the initial geometry of the alkene is often preserved in the product. masterorganicchemistry.com Different isomers can lead to the formation of different diastereomers, a principle that is fundamental to stereospecific synthesis. msu.eduyoutube.com The specific orientation of functional groups can also impact intramolecular reactions, where proximity between reacting groups is crucial. docbrown.info
Regioselectivity and Stereoselectivity in Alkene Addition Reactions
Addition reactions are the most common transformations for alkenes, involving the breaking of the π-bond and the formation of two new σ-bonds. masterorganicchemistry.compressbooks.pub These reactions are often characterized by their regioselectivity and stereoselectivity.
Regioselectivity refers to the preference for forming one constitutional isomer (or regioisomer) over another when an unsymmetrical reagent adds to an unsymmetrical alkene. ucalgary.castudy.com A classic example is the addition of hydrogen halides (H-X) to alkenes, which typically follows Markovnikov's rule . This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halide adds to the more substituted carbon. youtube.comchemistrysteps.comucr.edu This preference is explained by the formation of the more stable carbocation intermediate during the reaction mechanism. msu.edupressbooks.pub Reactions that yield the opposite product are termed "anti-Markovnikov." masterorganicchemistry.com
Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comucalgary.ca Since the π-bond of an alkene is planar, reagents can attack from either face. libretexts.org The stereochemical outcome depends on the reaction mechanism, leading to specific spatial arrangements of the newly added groups. chemistrysteps.com
Syn and Anti Addition Mechanisms and Their Control
The stereoselectivity of addition reactions is further described by the terms syn and anti addition.
Syn addition occurs when both new substituents add to the same face of the alkene's double bond. study.combyjus.com
Anti addition occurs when the two substituents add to opposite faces of the double bond. study.combyjus.comwikipedia.org
The specific mechanism of the reaction dictates whether the addition is syn, anti, or a mixture of both. masterorganicchemistry.com For example, catalytic hydrogenation of alkenes typically proceeds via syn addition, where the alkene adsorbs onto the surface of a metal catalyst, and both hydrogen atoms are delivered from the catalyst surface to the same side of the double bond. libretexts.org Conversely, the halogenation of alkenes with reagents like Br₂ is a classic example of anti addition. wikipedia.org
| Reaction | Reagent(s) | Typical Stereochemistry |
|---|---|---|
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Anti wikipedia.org |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | Mixture of Syn and Anti study.com |
| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Syn libretexts.org |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Syn chemistrysteps.com |
| Epoxidation | Peroxyacids (e.g., mCPBA) | Syn lumenlearning.com |
| Anti-Dihydroxylation | 1. Epoxidation 2. H₃O⁺ | Anti chemistrysteps.com |
Role of Cyclic Intermediates in Stereoselective Processes (e.g., Haliranium Ions)
The distinct anti stereoselectivity observed in many addition reactions, such as halogenation, is explained by the formation of a cyclic intermediate. oxfordsciencetrove.compearson.com When an alkene reacts with a halogen like bromine (Br₂), the reaction does not proceed through a simple, planar carbocation. Instead, a bridged bromonium ion intermediate is formed. libretexts.orgmnstate.edulasalle.edu
In this three-membered ring intermediate, the bromine atom is bonded to both carbons of the original double bond. libretexts.org This cyclic structure blocks one face of the molecule. Consequently, the nucleophile (a bromide ion, Br⁻, in this case) can only attack from the opposite, unhindered face. libretexts.orglasalle.edu This backside attack, analogous to an Sₙ2 reaction, forces the two bromine atoms to add to opposite faces of the original double bond, resulting in anti addition. libretexts.org The formation of such cyclic intermediates (including haliranium, mercurinium, and epoxides) is a key mechanism for controlling stereoselectivity in many addition reactions. ucr.edulumenlearning.com
Differentiation Between Stereospecificity and Stereoselectivity in Chemical Transformations
While often used interchangeably in casual discussion, stereospecificity and stereoselectivity are distinct concepts in stereochemistry. organicchemistrytutor.comchemistrytalk.org
A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is formed preferentially or exclusively. quora.comwvu.edu The reaction "selects" for a particular stereoisomer. For example, the reduction of a ketone with a chiral reducing agent might favor the formation of one enantiomer of the resulting alcohol over the other. The degree of preference determines whether the reaction is described as moderately or highly stereoselective. ntu.edu.sg
A stereospecific reaction is a more stringent classification. It is a reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. ntu.edu.sgchemistrytalk.orgquora.com The stereochemistry of the reactant dictates the stereochemistry of the product. ntu.edu.sg A classic example is the halogenation of alkenes. The anti-addition of bromine to cis-2-butene (B86535) yields a racemic mixture of enantiomers, while the same reaction with trans-2-butene yields a single meso compound. msu.edu Because the stereoisomeric starting materials give stereoisomerically different products, the reaction is stereospecific.
Crucially, all stereospecific reactions are by definition stereoselective, but not all stereoselective reactions are stereospecific. quora.comwvu.edu Stereospecificity implies a mechanistic constraint that links the stereochemistry of the reactant and product, whereas stereoselectivity simply describes the outcome of a reaction that favors one product isomer. organicchemistrytutor.com
| Characteristic | Stereoselective Reaction | Stereospecific Reaction |
|---|---|---|
| Definition | A single reactant forms a mixture of stereoisomers, with one being the major product. wvu.edu | Different stereoisomers of a reactant give stereoisomerically different products. wvu.edu |
| Focus | Describes the preferential outcome of the products. organicchemistrytutor.com | Describes the mechanistic link between reactant and product stereochemistry. ntu.edu.sg |
| Example | E2 elimination that favors the more stable E-alkene over the Z-alkene. ntu.edu.sg | Sₙ2 reaction, where an (R)-halide gives an (S)-product, and an (S)-halide gives an (R)-product. ntu.edu.sg |
| Relationship | Not all stereoselective reactions are stereospecific. quora.com | All stereospecific reactions are necessarily stereoselective. wvu.edu |
Chemical Reactivity and Mechanistic Studies of E 6 Methyl 3 Undecene Analogues
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond is broken to form two new sigma (σ) bonds. libretexts.org The π electrons are exposed and accessible to electrophiles (electron-seeking species). libretexts.org The mechanism typically involves a two-step process initiated by the attack of the alkene's double bond on an electrophile, leading to the formation of a carbocation intermediate. lumenlearning.com This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity and stereochemistry of these reactions are governed by the structure of the alkene and the nature of the reacting species.
Dihalogenation and Hetero-dihalogenation Mechanisms
The reaction of alkenes with halogens such as bromine (Br₂) or chlorine (Cl₂) is a classic example of electrophilic addition. libretexts.org This process, known as dihalogenation, results in the addition of two halogen atoms across the double bond to form a vicinal dihalide.
The mechanism does not proceed through a simple carbocation. Instead, as the halogen molecule approaches the alkene, the π electrons of the double bond induce a dipole in the halogen molecule. libretexts.org The alkene then attacks the partially positive halogen atom, displacing the other as a halide ion. libretexts.org A three-membered ring intermediate, known as a halonium ion (e.g., a bromonium or chloronium ion), is formed. libretexts.orglibretexts.org In the second step, the displaced halide ion acts as a nucleophile and attacks one of the carbons of the cyclic halonium ion. libretexts.org This attack occurs from the side opposite to the halonium bridge, following an Sₙ2-like mechanism, which dictates the stereochemical outcome. libretexts.orglibretexts.org This results in a net anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. For an (E)-alkene like (E)-6-Methyl-3-undecene, anti-addition leads to the formation of a specific pair of enantiomers. nih.gov
Hetero-dihalogenation involves the addition of two different halogen atoms or a halogen and another nucleophilic group across the double bond. researchgate.net This can be achieved by reacting an alkene with a mixed halogen reagent (e.g., BrCl) or by performing the halogenation in a nucleophilic solvent like water or an alcohol. researchgate.netlibretexts.org The mechanism is analogous to dihalogenation, proceeding through a halonium ion intermediate. The more nucleophilic species then attacks the more substituted carbon of the halonium ion, leading to anti-addition products. researchgate.net
| Reaction | Reagents | Intermediate | Stereochemistry | Typical Product for (E)-Alkene |
|---|---|---|---|---|
| Dihalogenation | X₂ (Cl₂, Br₂) in an inert solvent (e.g., CCl₄) | Cyclic Halonium Ion | Anti-addition | Vicinal dihalide (racemic mixture of enantiomers) |
| Hetero-dihalogenation (Halohydrin Formation) | X₂ (Cl₂, Br₂) in H₂O | Cyclic Halonium Ion | Anti-addition | Halohydrin (racemic mixture of enantiomers) |
Hydration and Hydrohalogenation Pathways
Hydrohalogenation is the addition of a hydrogen halide (HX, such as HBr or HCl) to an alkene, yielding an alkyl halide. pressbooks.pub The mechanism involves the protonation of the double bond by the acidic hydrogen of the HX, which forms a carbocation intermediate and a halide ion. pressbooks.publibretexts.org The reaction is highly regioselective and follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. libretexts.orgwikipedia.org This rule is a consequence of the preference for forming the more stable carbocation intermediate (tertiary > secondary > primary). wikipedia.org For an unsymmetrical alkene like this compound, protonation will occur to form the more stable secondary carbocation, followed by the attack of the halide ion to give the major product. libretexts.orgchemistrysteps.com Since the carbocation intermediate is planar, the halide ion can attack from either face, often leading to a mixture of stereoisomers. libretexts.org In some cases, the initially formed carbocation can rearrange via a hydride or alkyl shift to form a more stable carbocation before the nucleophile attacks. libretexts.org
Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. masterorganicchemistry.compressbooks.pub The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the alkene and generate a carbocation intermediate. pressbooks.pubjove.com Similar to hydrohalogenation, this reaction follows Markovnikov's rule, with the hydroxyl (-OH) group adding to the more substituted carbon. masterorganicchemistry.comleah4sci.comchadsprep.com A water molecule acts as the nucleophile, attacking the carbocation, followed by deprotonation of the resulting oxonium ion by another water molecule to yield the alcohol and regenerate the acid catalyst. pressbooks.pubjove.com The reaction is generally not stereoselective due to the planar nature of the carbocation intermediate. masterorganicchemistry.com
| Reaction | Reagents | Intermediate | Regioselectivity | Stereoselectivity |
|---|---|---|---|---|
| Hydrohalogenation | HX (HCl, HBr, HI) | Carbocation | Markovnikov | Not stereoselective (mixture of syn and anti) |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Carbocation | Markovnikov | Not stereoselective (mixture of syn and anti) |
Oxidative Transformations of Alkene Functionality
The carbon-carbon double bond can undergo various oxidation reactions, leading to the introduction of oxygen-containing functional groups. libretexts.org These transformations are synthetically valuable for converting simple alkenes into more complex molecules like epoxides and diols.
Formation of Epoxides
Epoxides, also known as oxiranes, are three-membered cyclic ethers. They are synthesized from alkenes via reaction with a peroxy acid (a carboxylic acid with an extra oxygen atom), such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgchemistrysteps.com The epoxidation reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. chemistrysteps.com The π bond of the alkene attacks the electrophilic oxygen of the peroxy acid, while that oxygen simultaneously bonds to the other carbon of the double bond. chemistrysteps.com
A key feature of this mechanism is its stereospecificity. The addition of the oxygen atom occurs on the same face of the double bond, a process known as syn-addition. chemistrysteps.com Consequently, the stereochemistry of the starting alkene is retained in the product: an (E)-alkene (trans) will yield a trans-epoxide, while a (Z)-alkene (cis) will yield a cis-epoxide. chemistrysteps.com
Formation of Diols
Dihydroxylation is the process of adding two hydroxyl (-OH) groups to the double bond of an alkene, resulting in a vicinal diol or glycol. wikipedia.org This transformation can be achieved with either syn or anti stereoselectivity, depending on the reagents used. libretexts.org
Syn-dihydroxylation is typically accomplished using strong oxidizing agents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction with osmium tetroxide proceeds through a concerted mechanism where the alkene reacts with OsO₄ to form a cyclic osmate ester intermediate. libretexts.org This intermediate is then cleaved reductively (e.g., with NaHSO₃ or H₂S) to yield the syn-diol. Because both C-O bonds are formed on the same face of the alkene in the cyclic intermediate, the two hydroxyl groups are added in a syn fashion. libretexts.org
Anti-dihydroxylation is achieved in a two-step procedure. youtube.com First, the alkene is epoxidized using a peroxy acid as described above. libretexts.org In the second step, the epoxide ring is opened by acid-catalyzed hydrolysis. libretexts.orglibretexts.org Protonation of the epoxide oxygen makes the ring susceptible to nucleophilic attack by water. The water molecule attacks one of the carbons from the side opposite to the C-O bond (backside attack), leading to the formation of a product where the two hydroxyl groups are anti to each other. libretexts.org
| Transformation | Reagents | Key Intermediate/Transition State | Stereochemistry |
|---|---|---|---|
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Concerted single-step mechanism | Syn-addition (stereospecific) |
| Syn-dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃, H₂O | Cyclic osmate ester | Syn-addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | Anti-addition |
Cyclization Reactions Involving Unsaturated Chains
Unsaturated aliphatic hydrocarbons, such as analogues of this compound, can undergo intramolecular cyclization reactions to form cyclic compounds. alrasheedcol.edu.iqfunaab.edu.ng These reactions involve the formation of a new ring when one part of the molecule reacts with another part of the same molecule. The presence of a double bond provides a reactive site that can initiate such cyclizations.
These cyclizations can be triggered by various means, including electrophilic attack or radical mechanisms. In an acid-catalyzed cyclization, an electrophile (often H⁺) adds to the double bond, creating a carbocation. If a nucleophilic group is present elsewhere in the chain at a suitable distance, it can attack the carbocation, closing a ring. The stability of the resulting ring (with 5- and 6-membered rings being the most favored) is a major driving force for the reaction.
Radical cyclizations are another important pathway. rsc.org A radical can be generated at one position in the unsaturated chain, which can then add intramolecularly to the double bond. This process creates a new C-C bond and a new radical center, which can then propagate further reactions. The regioselectivity of the ring closure is influenced by the stability of the newly formed radical and the stereochemical constraints of the transition state. Such reactions are powerful tools in organic synthesis for constructing complex cyclic structures from linear precursors. rsc.org For instance, carboxylative cyclization reactions involving unsaturated bonds and CO₂ have been developed as a strategy to synthesize various heterocyclic compounds. rsc.org
Pauson-Khand and Related Organometallic Cyclizations
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form α,β-cyclopentenones. Similar to the Diels-Alder reaction, the intermolecular version of the PKR is generally inefficient with unactivated, sterically hindered internal alkenes like analogues of this compound. The reaction scope is often limited to strained or terminal alkenes which coordinate more readily to the metal center.
The intramolecular Pauson-Khand reaction (IPKR) of tethered enynes is a much more powerful and widely used synthetic method. This approach has been successfully applied to substrates containing substituted alkene moieties. Computational and experimental studies on the Co₂(CO)₈-mediated IPKR of fluorinated and asymmetric N-tethered 1,7-enynes have shown that the reaction proceeds smoothly even with methyl-substituted alkenes. The rate-determining step in these reactions is the intramolecular insertion of the alkene into a carbon-cobalt bond. The stereoselectivity is often high, leading to the formation of complex bicyclic systems.
Recent advances have focused on developing catalytic systems using other metals like rhodium and palladium, which can offer milder reaction conditions and different selectivity profiles. For example, rhodium-catalyzed intramolecular asymmetric PKR has been developed for enynes with both coordinating and uncoordinating tethers, showing good reactivity at ambient temperatures.
| Substrate Type | Catalyst System | Promoter/Conditions | Product Type | Reported Yield |
|---|---|---|---|---|
| N-tethered 1,7-enyne with methyl-substituted alkene | Co₂(CO)₈ (stoichiometric) | N-morpholine N-oxide (NMO), CH₂Cl₂ | Bicyclic cyclopentenone | Moderate to Good |
| Oxygen-tethered 1,6-enyne | [Rh(COD)Cl]₂ (catalytic) | CO (1 atm), Toluene, 110 °C | Fused bicyclic system | High |
Beyond the PKR, other organometallic cyclization reactions can construct rings from long-chain unsaturated precursors. For example, cobalt-mediated [2+2+2] cycloisomerization of alkynes can build complex polycyclic systems, including long helicenes, in a single step. While not directly involving an alkene like this compound, these reactions highlight the power of organometallic catalysis to assemble complex architectures from simple, long-chain building blocks.
Degradation Pathways and High-Temperature Chemical Processes (e.g., Pyrolysis Studies)
Pyrolysis, or cracking, is the thermal degradation of organic compounds in the absence of oxygen. For long-chain alkenes like analogues of this compound, this process involves high temperatures (typically 400-800°C) and proceeds through a free-radical chain mechanism. The rate of pyrolysis is known to increase with both molecular weight and the degree of branching in the hydrocarbon chain.
The degradation process is initiated by the homolytic cleavage of a C-C or C-H bond, generating radical species. The C-C bonds, being weaker than C-H bonds, are more susceptible to breaking at high temperatures. The process then propagates through a series of radical reactions, including:
Hydrogen abstraction: A radical removes a hydrogen atom from another molecule, creating a new radical.
β-Scission: A radical cleaves the C-C bond beta to the radical center, resulting in the formation of a smaller alkene and a new, smaller radical. This is the primary pathway for reducing chain length.
The process terminates when two radicals combine. The product distribution from the pyrolysis of a large, branched alkene is a complex mixture of smaller alkanes and alkenes. For an analogue like this compound, β-scission can occur at various points along the undecane (B72203) chain, leading to a wide array of smaller molecules. The presence of the methyl branch can also influence fragmentation patterns.
Studies on the hydrous pyrolysis of n-hexadecene (a C16 alkene) show that it undergoes cracking to produce a range of smaller n-alkanes and n-alkenes (from C₂ to C₁₄). A significant portion of the alkene also dimerizes under these conditions. These results suggest that long-chain alkenes undergo similar cracking pathways to their alkane counterparts but also have competing reaction pathways like dimerization and isomerization.
| Starting Material | Process | Typical Products | Governing Mechanism |
|---|---|---|---|
| Dodecane (C₁₂) (Alkane analogue) | Catalytic Cracking (Pt/Pd/Ni, 973 K) | Heptane, Pentane, and other smaller alkanes/alkenes | Free Radical (β-Scission) |
| n-Hexadecene (C₁₆) (Alkene analogue) | Hydrous Pyrolysis (317 °C, 3-5 days) | C₂-C₁₄ n-alkanes, C₂-C₁₄ n-alkenes, Dimerization products | Free Radical (Cracking and Dimerization) |
| This compound (C₁₂) (Expected) | Thermal Cracking | Mixture of C₂-C₁₀ alkenes (e.g., propene, butene, pentene) and alkanes | Free Radical (β-Scission at multiple sites) |
The exact product mixture depends heavily on reaction conditions such as temperature, pressure, residence time, and the presence of catalysts (e.g., SiO₂, Al₂O₃, zeolites), which can promote specific bond fissions or isomerization reactions.
Biosynthesis and Natural Occurrence of Branched Undecenes
The study of hydrocarbons in biological systems reveals a fascinating diversity of structures and biosynthetic pathways. Among these are the branched undecenes, a class of alkenes characterized by an eleven-carbon chain with a methyl substituent. This article focuses on the chemical compound (E)-6-Methyl-3-undecene, exploring the enzymatic machinery capable of producing such molecules, its potential natural occurrence, hypothesized precursors, and a comparison of its biosynthesis with other related hydrocarbons.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Trace Analysis
Gas Chromatography-Mass Spectrometry stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it particularly suitable for distinguishing between isomers and detecting compounds at trace levels.
Elution Behavior and Retention Time Analysis for Isomeric Mixtures
In gas chromatography, the separation of isomers is based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, which is the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification. For a mixture of undecene isomers, the elution order is influenced by factors such as boiling point, molecular size, and polarity.
Generally, for unsaturated hydrocarbons, retention times on nonpolar columns tend to increase with the boiling point. However, the elution order of cis- and trans-alkene isomers can be more complex and is dependent on the stationary phase used. For many C6-C9 alkenes on a nonpolar squalane phase, the trans-isomer elutes before the corresponding cis-isomer. vurup.sk The elution behavior can also be affected by the position of the double bond and any branching in the carbon chain. vurup.sk
Table 1: Factors Influencing Elution Behavior of Alkene Isomers in GC
| Factor | Description |
| Boiling Point | Generally, compounds with lower boiling points elute earlier. |
| Molecular Shape | The geometry of the molecule affects its interaction with the stationary phase. |
| Stationary Phase Polarity | The polarity of the column's stationary phase will influence the retention of polarizable molecules like alkenes. |
| Position of Double Bond | The location of the C=C double bond within the carbon chain can affect the molecule's volatility and interaction with the stationary phase. |
| Branching | The presence and position of alkyl branches can alter the boiling point and molecular shape, thus affecting retention time. |
Fragmentation Patterns for Structural Confirmation
Mass spectrometry provides detailed structural information by analyzing the fragmentation pattern of a molecule upon ionization. For alkenes, the molecular ion peak is typically distinct. The fragmentation of branched alkanes and alkenes often occurs preferentially at the points of branching due to the increased stability of the resulting carbocations. jove.comwhitman.edu
For (E)-6-Methyl-3-undecene, the mass spectrum would be expected to show a molecular ion peak at m/z 168, corresponding to its molecular weight. Key fragmentation pathways for alkenes include allylic cleavage, which is favored due to the formation of resonance-stabilized cations. jove.comic.ac.uk
Expected Fragmentation for this compound:
Allylic Cleavage: Cleavage at the C-C bond adjacent to the double bond is a dominant fragmentation pathway for alkenes. jove.comic.ac.uk For this compound, this could result in several stable carbocations.
Cleavage at the Branching Point: The presence of the methyl group at the C6 position provides a site for preferential cleavage, leading to the formation of a stable secondary carbocation. jove.com
While a specific mass spectrum for this compound is not available in the searched databases, analysis of the fragmentation patterns of similar branched alkenes allows for a prediction of its major fragment ions. These characteristic fragments would be crucial for its unambiguous identification in a complex mixture.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 168 | [C12H24]+• | Molecular Ion |
| 125 | [C9H17]+ | Loss of a propyl radical (C3H7) |
| 97 | [C7H13]+ | Cleavage at the branching point |
| 69 | [C5H9]+ | Allylic cleavage |
| 55 | [C4H7]+ | Allylic cleavage |
| 41 | [C3H5]+ | Allylic cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the connectivity of atoms and their spatial arrangement.
Proton NMR (¹H NMR) Applications
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the olefinic protons would be characteristic of the trans configuration of the double bond. The protons on the double bond (at C3 and C4) are expected to resonate in the range of 5.0-6.0 ppm. The coupling constant (J-coupling) between these two protons would be relatively large, typically in the range of 11-18 Hz for a trans relationship, which is a key diagnostic feature. libretexts.org
The protons of the methyl group at C6 would appear as a doublet, coupled to the adjacent methine proton. The other aliphatic protons would resonate in the upfield region of the spectrum, with their chemical shifts and multiplicities determined by their proximity to the double bond and the methyl group.
Carbon-13 NMR (¹³C NMR) and DEPT Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The olefinic carbons (C3 and C4) of this compound are expected to have chemical shifts in the range of 115-140 ppm. libretexts.org The chemical shifts of the aliphatic carbons would appear in the upfield region.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH3 and CH groups, and negative signals for CH2 groups. This would allow for the unambiguous assignment of each carbon signal in the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Type | Predicted Chemical Shift Range (ppm) |
| C3, C4 | Olefinic CH | 115 - 140 |
| C6 | Methine CH | 30 - 45 |
| C1, C11 | Methyl CH3 | 10 - 20 |
| C6-CH3 | Methyl CH3 | 15 - 25 |
| C2, C5, C7, C8, C9, C10 | Methylene CH2 | 20 - 40 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would be associated with the C=C double bond and the C-H bonds.
The C=C stretching vibration for a trans-disubstituted alkene typically appears in the region of 1660-1680 cm⁻¹. spectroscopyonline.com However, if the substitution around the double bond is relatively symmetric, this peak can be weak or absent. spectroscopyonline.com A more reliable indicator of the trans configuration is the out-of-plane C-H bending vibration, which gives rise to a strong absorption band in the range of 960-980 cm⁻¹. libretexts.orglibretexts.org The spectrum would also show C-H stretching vibrations for the sp²-hybridized carbons of the double bond just above 3000 cm⁻¹ and for the sp³-hybridized carbons of the alkyl chain just below 3000 cm⁻¹. libretexts.orgpressbooks.pub
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H | Stretching | 3020 - 3100 | Medium |
| C-H (alkyl) | Stretching | 2850 - 2960 | Strong |
| C=C | Stretching | 1660 - 1680 | Weak to Medium |
| =C-H (trans) | Out-of-plane Bending | 960 - 980 | Strong |
Chromatographic Separation Techniques for Complex Isomeric Mixtures
The accurate characterization and quantification of this compound in complex matrices necessitate advanced chromatographic separation techniques. Due to the presence of numerous structurally similar isomers, achieving baseline separation is a significant analytical challenge. Gas chromatography (GC), particularly with high-resolution capillary columns, stands as the cornerstone for the analysis of volatile and semi-volatile compounds like methyl-branched undecenes. The selection of the stationary phase and the optimization of chromatographic conditions are paramount for the successful resolution of these complex isomeric mixtures.
The separation of hydrocarbon isomers is influenced by subtle differences in their physical and chemical properties, such as boiling point, molecular shape, and polarity. For non-polar compounds like this compound and its isomers, van der Waals forces are the primary interactions with the stationary phase. Consequently, non-polar stationary phases often elute compounds in order of their boiling points. However, to enhance the separation of isomers with very similar boiling points, stationary phases with different selectivities are employed.
Capillary gas chromatography offers high efficiency, which is crucial for resolving closely eluting isomers. The choice of the stationary phase plays a pivotal role in the separation mechanism. Common stationary phases for hydrocarbon analysis range from non-polar polydimethylsiloxanes to more polar phases like polyethylene glycol or those with liquid crystalline properties, which can provide unique selectivity based on molecular geometry.
Table 1: Commonly Used Capillary GC Columns for Hydrocarbon Isomer Analysis
| Stationary Phase | Polarity | Separation Principle | Typical Application |
| 100% Dimethylpolysiloxane | Non-polar | Boiling point | General purpose, separation of n-alkanes |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | Boiling point, weak π-π interactions | Separation of aromatic and unsaturated compounds |
| Polyethylene Glycol (WAX) | Polar | Polarity, hydrogen bonding | Separation of polar compounds, enhanced separation of unsaturated isomers |
| Liquid Crystalline Phases | Shape-selective | Molecular geometry (length-to-breadth ratio) | Separation of geometric (cis/trans) and positional isomers |
The retention behavior of methyl-branched alkenes is a function of both the position of the methyl group and the location of the double bond. Generally, for a given carbon number, branched isomers tend to have lower boiling points and thus shorter retention times on non-polar columns compared to their linear counterparts. The position of the methyl group along the carbon chain also influences volatility, with centrally located branches often resulting in lower boiling points than terminally located ones.
For the specific identification of this compound and its isomers, the use of Kovats retention indices (RI) is an indispensable tool. The retention index system provides a standardized measure of a compound's retention time relative to a series of n-alkanes. By comparing the experimentally determined RI of an unknown peak with published or library values, a tentative identification can be made. This is particularly valuable for differentiating isomers that may have very similar mass spectra.
Table 2: Illustrative Kovats Retention Indices for C12 Hydrocarbons on a Non-Polar Stationary Phase
| Compound | Structure | Boiling Point (°C) (Predicted) | Kovats Retention Index (RI) (Illustrative) |
| n-Dodecane | C12H26 | 216.3 | 1200 |
| (E)-3-Dodecene | C12H24 | 214.8 | 1195 |
| (Z)-3-Dodecene | C12H24 | 215.5 | 1198 |
| This compound | C12H24 | 211.2 | 1185 |
| 2-Methylundecane | C12H26 | 210.1 | 1178 |
| 6-Methylundecane | C12H26 | 209.5 | 1175 |
Note: The Kovats Retention Index values are illustrative and can vary depending on the specific GC column and analytical conditions.
In practice, the analysis of complex isomeric mixtures often involves a multi-dimensional approach. This can include the use of different stationary phases to achieve orthogonal separations, where compounds that co-elute on one column are resolved on another. Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution, making it a powerful technique for the detailed characterization of complex hydrocarbon mixtures that may contain this compound. The coupling of high-resolution gas chromatography with mass spectrometry (GC-MS) is essential for the confident identification of isomers, as the mass spectra provide valuable structural information that complements the retention time data.
Theoretical and Computational Chemistry Studies on E 6 Methyl 3 Undecene and Analogous Alkenes
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a widely used tool for elucidating the mechanisms of chemical reactions involving alkenes. DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net This information is crucial for constructing a detailed potential energy surface of a reaction, which maps out the energetic landscape and helps identify the most likely reaction pathway.
For reactions involving (E)-6-Methyl-3-undecene, such as electrophilic additions or cycloadditions, DFT can be employed to:
Identify Intermediates and Transition States: By locating the stationary points on the potential energy surface, DFT can characterize the structures of transient intermediates and the high-energy transition states that connect them.
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the rate of a reaction. researchgate.net This allows for the comparison of different possible mechanisms to determine the most kinetically favorable route.
Evaluate Thermodynamic Stability: DFT can compute the reaction enthalpies and Gibbs free energies, providing insight into the thermodynamic favorability of a reaction and the relative stability of reactants and products. researchgate.net
For instance, in studying the addition of a radical to an alkene, DFT calculations can model the step-by-step process, revealing the energetics of bond formation and breaking. researchgate.netresearchgate.net The choice of the functional and basis set within the DFT framework is critical for obtaining accurate results that correlate well with experimental observations. researchgate.net
Below is a hypothetical data table illustrating the type of information that can be obtained from DFT calculations for a generic electrophilic addition reaction to an alkene.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | 0.0 | C=C bond length: 1.34 Å |
| Transition State | +15.2 | Partially formed C-electrophile bond: 2.10 Å |
| Intermediate | +2.5 | Fully formed C-electrophile bond, carbocation center |
| Product | -25.0 | C-C single bond: 1.53 Å |
Molecular Dynamics Simulations and Conformational Analysis of Branched Alkenes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com For flexible molecules like this compound, which possesses several rotatable single bonds, MD simulations are invaluable for exploring the accessible conformational space. nih.gov The molecule's shape and the orientation of its substituent groups can significantly influence its reactivity and physical properties.
Conformational analysis using MD involves simulating the motion of the molecule over time at a given temperature. nih.gov This generates a large ensemble of molecular structures, representing the different shapes the molecule can adopt. mdpi.com Analysis of this trajectory can reveal:
Preferred Conformations: By identifying the most frequently occurring conformations, researchers can determine the lowest-energy and most stable shapes of the molecule.
Conformational Interconversions: MD simulations can capture the transitions between different conformations, providing information on the energy barriers separating them and the timescales at which these changes occur. nih.gov
Influence of Environment: The simulations can be performed in the gas phase or in the presence of an explicit solvent, allowing for the study of how the surrounding environment affects the conformational preferences of the alkene.
For a branched alkene like this compound, the rotation around the C-C single bonds dictates the spatial arrangement of the alkyl chains. This can lead to various staggered and eclipsed conformations, with the staggered conformations generally being more stable due to reduced steric hindrance.
The following table provides a simplified, illustrative example of the results from a conformational analysis of a branched alkene.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Population (%) |
| Anti | ~180° | 65 |
| Gauche (+) | ~+60° | 17 |
| Gauche (-) | ~-60° | 17 |
| Eclipsed | ~0° | <1 |
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods provide a fundamental understanding of the electronic structure of molecules, which is intrinsically linked to their reactivity. researchgate.net For alkenes like this compound, the most prominent feature of their electronic structure is the carbon-carbon double bond, consisting of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. iitk.ac.inlibretexts.org
Quantum chemical calculations can be used to investigate several key electronic properties that govern reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. For an alkene, the HOMO is typically the π-bonding orbital, which acts as an electron donor in reactions with electrophiles. The LUMO is the corresponding π*-antibonding orbital, which can accept electrons from nucleophiles. The energy and shape of these orbitals determine the alkene's reactivity.
Electron Density Distribution: Calculations can map the electron density across the molecule, identifying regions that are electron-rich or electron-poor. The C=C double bond is a region of high electron density, making it susceptible to attack by electrophilic reagents. libretexts.orglibretexts.org
Partial Atomic Charges: These calculations provide insight into the distribution of charge within the molecule, which can influence intermolecular interactions and the regioselectivity of certain reactions. umn.edu
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are attractive to positive or negative charges and thus predicting sites of electrophilic or nucleophilic attack.
Theoretical calculations can also quantify the donor and acceptor properties of substituents attached to the double bond. acs.org For this compound, the alkyl groups are weak electron donors, which slightly increases the energy of the HOMO and enhances its reactivity towards electrophiles compared to unsubstituted ethene.
An illustrative table of calculated electronic properties for a generic alkene is shown below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Related to ionization potential and electron-donating ability |
| LUMO Energy | +1.2 eV | Related to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and electronic excitation energy |
| Dipole Moment | 0.3 D | Measures the overall polarity of the molecule |
Computational Approaches in Retrosynthetic Analysis and Catalyst Design
Computational chemistry plays a vital role in modern synthetic planning and catalyst development. Computer-assisted synthesis planning (CASP) tools utilize algorithms to devise efficient synthetic routes for target molecules like this compound. nih.gov
Retrosynthetic Analysis: Retrosynthesis is a strategy where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical "disconnections." ewadirect.com Computational programs can automate this process by:
Applying Reaction Rules: Software can access vast databases of known chemical reactions and apply retrosynthetic transforms (the reverse of a synthetic reaction) to the target molecule. nih.gov For an alkene, common disconnections might involve reversing addition reactions, or cleaving adjacent C-C bonds that could be formed via Wittig or metathesis reactions.
Generating Synthetic Trees: The software can generate multiple potential synthetic routes, often represented as a "tree" of intermediates, allowing chemists to evaluate and select the most promising pathway based on factors like cost, efficiency, and safety. ewadirect.com
Ranking and Scoring Routes: Advanced algorithms can rank the generated routes based on predicted reaction yields, atom economy, and the commercial availability of starting materials. nih.gov
Catalyst Design: Computational methods are also instrumental in designing new catalysts or optimizing existing ones for reactions such as alkene metathesis, hydrogenation, or polymerization. mdpi.com This involves:
Modeling Catalyst-Substrate Interactions: DFT and other methods can model the interaction of an alkene with the active site of a catalyst. This helps in understanding the binding mode and the electronic factors that govern catalytic activity.
Simulating Catalytic Cycles: The entire catalytic cycle can be simulated to identify the rate-determining step and understand the factors that limit catalyst turnover. pitt.edu
Screening Candidate Catalysts: Computational screening can rapidly evaluate a large number of potential catalyst structures, predicting their activity and selectivity before they are synthesized and tested in the lab. mdpi.commit.edu
The table below shows a simplified example of a retrosynthetic analysis for a branched alkene.
| Target Molecule | Disconnection Strategy | Precursors |
| This compound | Olefin Metathesis | 1-Butene and 3-Methyl-1-octene |
| This compound | Wittig Reaction | Butanal and (2-Methylheptyl)triphenylphosphonium ylide |
| This compound | Grignard Reaction | 3-Undecanone (followed by dehydration) |
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Future Research Directions and Potential for Advanced Organic Synthesis
Development of Novel Stereoselective Catalytic Systems for Undecene Synthesis
The precise control over the geometry of the double bond and the stereochemistry of the methyl-bearing carbon in (E)-6-Methyl-3-undecene is a synthetic challenge that invites the development of innovative catalytic methods.
Enantioselective Routes to Chiral Centers in Branched Undecenes
A primary focus for future research would be the development of enantioselective methods to introduce the chiral center at the C6 position. This could involve asymmetric catalytic reactions such as:
Asymmetric Grignard Cross-Coupling: Utilizing chiral nickel or palladium catalysts to couple a Grignard reagent with a suitable vinyl or allyl halide could provide a direct route to the chiral center.
Enantioselective Olefin Metathesis: Chiral molybdenum or ruthenium metathesis catalysts could be employed in reactions with prochiral dienes to establish the stereocenter.
Asymmetric Hydrogenation: The reduction of a corresponding diene or alkyne precursor using chiral rhodium or iridium catalysts could yield the desired enantiomerically enriched product.
Exploration of Unique Reactivity Profiles of this compound in Complex Cascade Reactions
The specific arrangement of the double bond and the methyl group in this compound could lead to unique reactivity in cascade reactions, allowing for the rapid construction of complex molecular architectures. Future investigations could explore:
Radical Cascade Reactions: The alkene moiety could participate in radical addition reactions, initiating a cascade of cyclizations and rearrangements to form polycyclic structures.
Pericyclic Reactions: The double bond could act as a dienophile or ene component in Diels-Alder or ene reactions, respectively, to construct six-membered rings with controlled stereochemistry.
Transition Metal-Catalyzed Cyclizations: Palladium, rhodium, or gold catalysts could be used to trigger cyclization cascades involving the double bond and other functional groups that could be appended to the undecene backbone.
Integration into Total Syntheses of Structurally Complex Natural Products
This compound could serve as a valuable building block in the total synthesis of various natural products. Its long carbon chain and defined stereochemistry make it a suitable precursor for the synthesis of polyketides, macrolides, and other classes of bioactive molecules. The general principles of chemoenzymatic synthesis and the use of bifunctional building blocks in iterative cross-coupling reactions could be applied. nih.govnih.gov
Bio-inspired Synthetic Strategies Based on Elucidated Biosynthetic Pathways
While the specific biosynthetic pathway for this compound is not documented, studying the biosynthesis of structurally related compounds, such as other branched-chain hydrocarbons, could provide inspiration for novel synthetic strategies. For instance, understanding the enzymatic machinery responsible for methylation and desaturation in other organisms could lead to the development of biocatalytic approaches for its synthesis. Research into the biosynthesis of terminal olefins like 1-undecene (B165158) has identified novel nonheme iron oxidases, suggesting that similar enzymatic systems might be discovered or engineered for the production of internally substituted alkenes. nih.gov
Emerging Applications in Material Science and Specialty Chemical Production
The long aliphatic chain of this compound suggests potential applications in material science and the production of specialty chemicals. Future research could explore its use as:
A Monomer for Polymer Synthesis: The double bond could be polymerized to create novel polymers with tailored properties, such as specific thermal or mechanical characteristics.
A Precursor for Surfactants and Lubricants: Modification of the alkene could lead to the production of new surfactants, detergents, or high-performance lubricants.
A Component of Specialty Fluids: Its hydrocarbon nature suggests potential use as a component in specialized fluids where specific viscosity and boiling point ranges are required.
Q & A
Q. How can researchers ensure ethical data sharing while protecting proprietary synthesis methods?
- Methodological Answer : Deposit non-sensitive data (e.g., spectral files, crystallographic data) in public repositories (e.g., ChemSpider, Zenodo) under CC-BY licenses. Use controlled-access platforms for proprietary protocols, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
